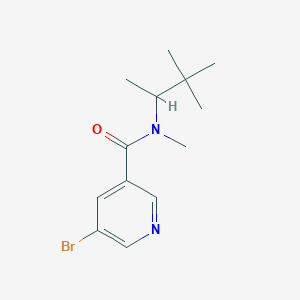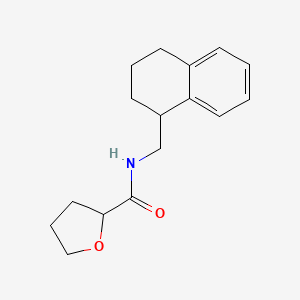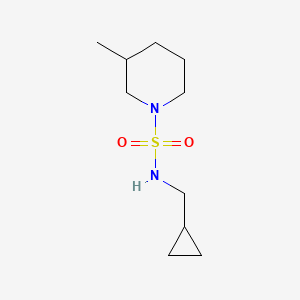
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide, also known as CEC, is a chemical compound that belongs to the family of morpholine derivatives. CEC has been widely used in scientific research due to its unique chemical structure and potential applications in various fields.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes or ion channels involved in various biological processes. For example, N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the activity of HIV reverse transcriptase by binding to the enzyme's active site and preventing the synthesis of viral DNA. Similarly, N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the activity of voltage-gated potassium channels by blocking the flow of potassium ions across the cell membrane.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. For example, N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and increasing the production of reactive oxygen species. N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has also been shown to inhibit the release of insulin from pancreatic beta cells by blocking the activity of voltage-gated potassium channels. Furthermore, N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been shown to modulate the activity of the endocannabinoid system in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has also been shown to have low toxicity and is well tolerated by cells and animals. However, one limitation of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide is that it is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide. One area of interest is the development of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide-based drugs for the treatment of HIV and cancer. Another area of interest is the investigation of the role of voltage-gated potassium channels in the regulation of insulin secretion and the potential use of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide as a tool to study this process. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide and its potential applications in various biological processes.
合成法
The synthesis of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide involves the reaction of 3-chloroaniline and 2-ethylmorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide as a white solid with a melting point of 107-109°C.
科学的研究の応用
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase and has been used in the development of anti-HIV drugs. N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and has been studied as a potential anticancer agent. Furthermore, N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been used to study the role of voltage-gated potassium channels in the regulation of insulin secretion and as a tool to investigate the function of the endocannabinoid system in the brain.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-12-9-16(6-7-18-12)13(17)15-11-5-3-4-10(14)8-11/h3-5,8,12H,2,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRYQTROEDNRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
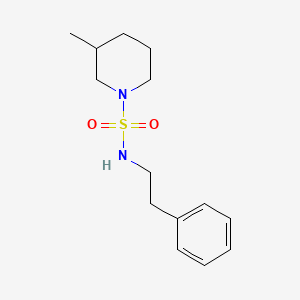
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
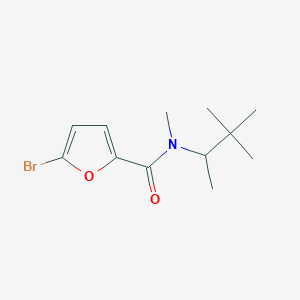
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
